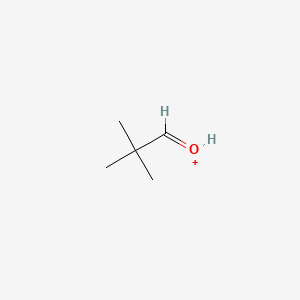
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction between benzoin, benzaldehyde, and ammonia. The reaction is carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N4,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: A redox indicator used in biochemical experiments.
2,4,5-Triphenylimidazole: Used in the synthesis of fluorescent materials and optical devices.
3,4,5-Triphenyl-1,2,4-triazole: A multifunctional compound used in organic light-emitting devices.
Uniqueness
N~4~,N~5~,2-Triphenyl-2H-1,2,3-triazole-4,5-diamine is unique due to its specific structure and the presence of both triazole and diamine functional groups
Propiedades
Número CAS |
64164-13-2 |
|---|---|
Fórmula molecular |
C20H17N5 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
4-N,5-N,2-triphenyltriazole-4,5-diamine |
InChI |
InChI=1S/C20H17N5/c1-4-10-16(11-5-1)21-19-20(22-17-12-6-2-7-13-17)24-25(23-19)18-14-8-3-9-15-18/h1-15H,(H,21,23)(H,22,24) |
Clave InChI |
QVUFKEQEYMYMCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NN(N=C2NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


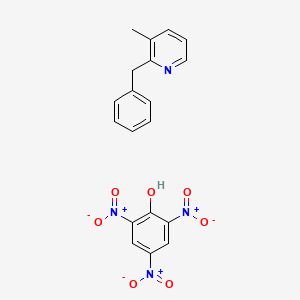
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
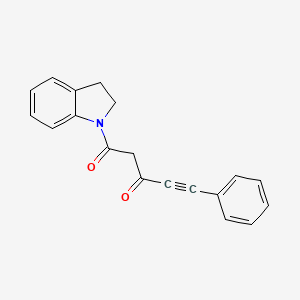
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
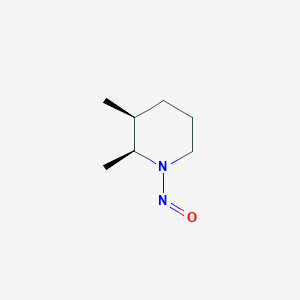

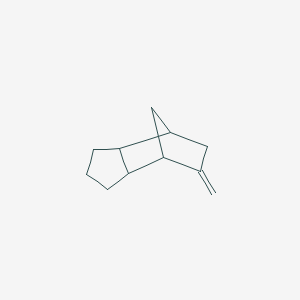
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
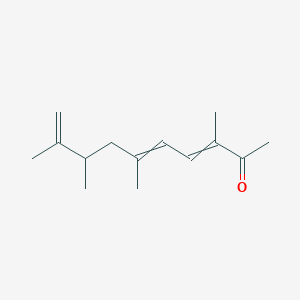
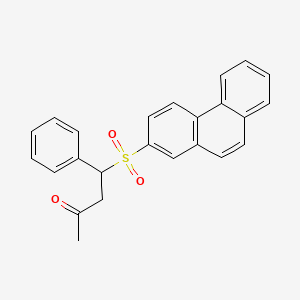
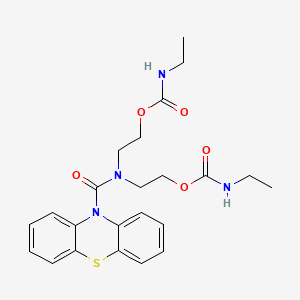
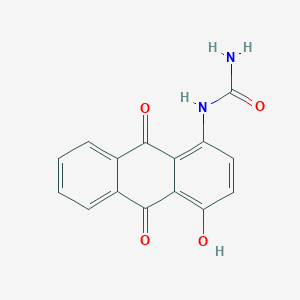
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)
